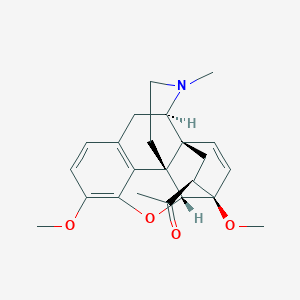

Thevinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-8,15,17,20H,9-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSADVAMZWFCMP-LLGZQOTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934781 | |

| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15358-22-2 | |

| Record name | 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7ZY5RF8LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thevinone from Thebaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of thevinone from thebaine, a critical transformation in the production of various opioid analgesics and antagonists. The synthesis primarily involves a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.

Core Synthesis Pathway: Diels-Alder Cycloaddition

The conversion of thebaine to this compound is achieved through a [4+2] cycloaddition reaction, where thebaine acts as the diene and methyl vinyl ketone serves as the dienophile. This reaction is highly stereoselective, predominantly yielding the endo adduct, this compound (7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine). A minor by-product, the 7β-isomer known as β-thevinone, is also formed in small quantities. The reaction proceeds by heating thebaine in the presence of an excess of methyl vinyl ketone.

The general chemical transformation is as follows:

Thebaine + Methyl Vinyl Ketone → this compound

Experimental Protocols

While various modifications exist, a general experimental protocol for the synthesis of this compound from thebaine is outlined below. This protocol is a composite of methodologies reported in the scientific literature and should be adapted and optimized based on specific laboratory conditions and desired scale.

Materials:

-

Thebaine

-

Methyl vinyl ketone

-

Toluene (or neat reaction)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in a suitable solvent such as toluene. Alternatively, the reaction can be performed neat (without a solvent).

-

Addition of Dienophile: Add a molar excess of methyl vinyl ketone to the reaction mixture. The excess of the dienophile helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux (or to approximately 100°C for a neat reaction) and maintain this temperature for a specified period, typically ranging from one to several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel.[2][3][4][5][6] A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the desired product. This compound, being the major product, will be the main component of the collected fractions. The fractions are analyzed by TLC, and those containing the pure product are combined.

-

Isolation and Characterization: The solvent from the combined pure fractions is evaporated to yield this compound as a solid. The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The yield of this compound is influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time. The following table summarizes representative quantitative data from the literature.

| Reactant Ratio (Thebaine:MVK) | Solvent | Temperature | Time (h) | This compound Yield (%) | β-Thevinone Yield (%) | Reference |

| 1:11.5 | Neat | Reflux | 1 | 93 | 0.5 | [1] |

| Not specified | Toluene | Reflux | 6 | 90 (7α-propionyl analog) | 1.5 (7β-propionyl analog) | [1] |

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound from thebaine.

References

Introduction: A Pivotal Intermediate in Opioid Chemistry

An In-depth Technical Guide to the Discovery, History, and Development of Thevinone

This compound, a semi-synthetic morphinan derivative, holds a significant place in the history of medicinal chemistry. While not a clinical therapeutic agent itself, it serves as a crucial intermediate in the synthesis of some of the most potent and pharmacologically complex opioid ligands known.[1][2] The story of this compound is intrinsically linked to the broader history of opioid research, which began with the isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Wilhelm Adam Sertürner in 1804. For over a century, chemists worked to understand the intricate structures of opium alkaloids. A breakthrough occurred in 1925 with the correct structural elucidation of thebaine, a minor but structurally intriguing alkaloid present in opium.

The discovery of the Diels-Alder reaction provided chemists with a powerful tool for forming six-membered rings. Researchers soon applied this cycloaddition to thebaine, which possesses a conjugated diene system, making it an ideal substrate. The reaction of thebaine with an electron-deficient dienophile, methyl vinyl ketone, yielded the compound now known as this compound. This pivotal discovery opened a new chapter in opioid development, providing a scaffold that could be chemically manipulated to produce a range of high-affinity opioid receptor ligands with diverse pharmacological profiles, from potent agonists to antagonists. This compound is the parent compound for the "orvinol" and "thevinol" series of drugs, which include the potent analgesic etorphine and the widely used opioid use disorder treatment, buprenorphine.[1][2]

Synthesis of this compound and its Derivatives

The chemical versatility of this compound stems from its synthesis from readily available thebaine and the subsequent modifications that can be performed on its structure.

Experimental Protocol 1: Synthesis of this compound from Thebaine

This procedure outlines the Diels-Alder reaction between thebaine and methyl vinyl ketone (MVK) to produce this compound.

Materials:

-

Thebaine

-

Methyl vinyl ketone (freshly distilled)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

A solution of thebaine in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An excess of freshly distilled methyl vinyl ketone is added to the solution.

-

The reaction mixture is heated under reflux for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute HCl solution to remove any unreacted thebaine.

-

The organic layer is then washed with a saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Experimental Protocol 2: Synthesis of a Tertiary Alcohol (Orvinol) via Grignard Reaction

This protocol describes the addition of a Grignard reagent to the ketone group of this compound to produce a tertiary alcohol, a key step in the synthesis of many potent orvinols like etorphine.

Materials:

-

This compound

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (e.g., propyl bromide for the synthesis of an etorphine precursor)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

The Grignard reagent is prepared by adding the alkyl/aryl halide dropwise to a suspension of magnesium turnings in anhydrous ether or THF under an inert atmosphere. The reaction is initiated with gentle heating if necessary.

-

A solution of this compound in anhydrous THF is prepared in a separate flask and cooled in an ice bath.

-

The prepared Grignard reagent is added slowly to the cooled this compound solution with stirring.

-

The reaction is allowed to proceed at room temperature until completion, as monitored by TLC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Further purification can be achieved through recrystallization or column chromatography.

Pharmacology of this compound Derivatives

This compound derivatives exert their effects by interacting with the opioid receptor system. These receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathway

Upon binding of an agonist, the opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/Go family). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. The primary effects include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels causes potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of voltage-gated calcium channels (VGCCs) reduces neurotransmitter release at the presynaptic terminal.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This can influence long-term changes in gene expression and cellular function.

References

A Technical Guide to the Synthesis of Buprenorphine from Thebaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine is a semi-synthetic opioid derivative with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. This dual action makes it a critical medication for the treatment of opioid use disorder and for the management of moderate to severe pain. The synthesis of buprenorphine is a complex multi-step process that typically begins with the naturally occurring opium alkaloid, thebaine. This technical guide provides an in-depth overview of the core chemical transformations involved in the synthesis of buprenorphine from thebaine, with a focus on experimental protocols and quantitative data.

The Synthetic Pathway: An Overview

The commercial synthesis of buprenorphine from thebaine is a six-step process that involves the following key chemical transformations:

-

Diels-Alder Reaction: Formation of a bridged ring system.

-

Hydrogenation: Reduction of a carbon-carbon double bond.

-

Grignard Reaction: Introduction of a tert-butyl group.

-

N-Demethylation: Removal of the N-methyl group from thebaine.

-

N-Alkylation: Introduction of the N-cyclopropylmethyl group.

-

O-Demethylation: Cleavage of a methyl ether to yield the final phenolic hydroxyl group.

This guide will detail the experimental procedures for each of these critical steps.

Experimental Protocols and Data

Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone

The synthesis commences with a Diels-Alder reaction between thebaine and a suitable dienophile, typically methyl vinyl ketone (MVK), to form 7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine.[1]

Experimental Protocol:

A suspension of thebaine (20.0 g, 64.23 mmol) in a mixture of isopropanol (28 g) and water (14 g) is prepared. Methyl vinyl ketone (13.5 g, 192.69 mmol, 3.0 eq) is added at ambient temperature. The suspension is then heated to 60 °C and stirred for 16 hours. Upon completion of the reaction, the suspension is cooled to 50 °C, and a second portion of water (14 g) is added. The mixture is further cooled to 0 - 5 °C to precipitate the product, which is then collected by filtration.

| Parameter | Value |

| Reactants | Thebaine, Methyl Vinyl Ketone |

| Solvent | Isopropanol, Water |

| Temperature | 60 °C |

| Reaction Time | 16 hours |

| Reported Yield | 93% |

Step 2: Hydrogenation of the Diels-Alder Adduct

The double bond in the bridged ring system of the Diels-Alder adduct is reduced via catalytic hydrogenation to yield 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine.[2]

Experimental Protocol:

The product from the Diels-Alder reaction is dissolved in a suitable protic or aprotic solvent. A palladium on carbon (Pd/C) catalyst is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere at a pressure of 100 PSI and a temperature of 80-85 °C until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrogenated product.

| Parameter | Value |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Protic or Aprotic Solvent |

| Temperature | 80 - 85 °C |

| Pressure | 100 PSI |

| Reported Yield | High (specific yield not detailed in the provided search results) |

Step 3: Grignard Reaction with tert-Butylmagnesium Chloride

The introduction of the characteristic tert-butyl group is achieved through a Grignard reaction with tert-butylmagnesium chloride. This reaction converts the acetyl group at the 7α-position to a tertiary alcohol.

Experimental Protocol:

The hydrogenated Diels-Alder adduct is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). A solution of tert-butylmagnesium chloride in a suitable solvent is then added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to ambient temperature. The reaction is stirred until completion and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to afford the Grignard product.

| Parameter | Value |

| Reagent | tert-Butylmagnesium Chloride |

| Solvent | Anhydrous Ether (e.g., THF) |

| Temperature | 0 °C to ambient |

| Work-up | Saturated aqueous ammonium chloride |

| Reported Yield | ~30% (for a similar reaction on a related intermediate)[3] |

Step 4: N-Demethylation via the von Braun Reaction

The N-methyl group of thebaine is removed in this step, a crucial transformation for the introduction of the cyclopropylmethyl group later in the synthesis. The traditional method utilizes the von Braun reaction, which involves the use of cyanogen bromide.[4]

Experimental Protocol:

The Grignard product is dissolved in a dry, aprotic solvent such as chloroform or dichloromethane. Cyanogen bromide is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure. The resulting cyanamide intermediate is subsequently hydrolyzed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol at temperatures of 130-140 °C to yield the N-demethylated product.[4]

| Parameter | Value |

| Reagent | Cyanogen Bromide |

| Solvent | Chloroform or Dichloromethane |

| Hydrolysis | Potassium Hydroxide in Diethylene Glycol |

| Hydrolysis Temp. | 130 - 140 °C |

| Reported Yield | Moderate (specific yield not detailed in the provided search results)[4] |

Step 5: N-Alkylation with Cyclopropylmethyl Bromide

The secondary amine produced in the N-demethylation step is then alkylated with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group, a key structural feature of buprenorphine.

Experimental Protocol:

A mixture of the nor-buprenorphine precursor (8.0 g), potassium bicarbonate (4.25 g), and potassium iodide (4.58 g) in acetone (95 mL) and water (0.8 mL) is prepared in a flask equipped with a mechanical stirrer and a condenser. Cyclopropylmethyl bromide (3.39 g) is added, and the mixture is refluxed under a nitrogen atmosphere for 6-8 hours. After cooling to room temperature, water (160 mL) is added dropwise over 15-40 minutes. The mixture is heated to 55-58 °C, stirred for 20 minutes, and then allowed to cool to 20-30 °C. The precipitated product is collected by filtration, washed with water, and then with acetonitrile. The product is dried to a constant weight.[5][6]

| Parameter | Value |

| Reactants | Nor-buprenorphine precursor, Cyclopropylmethyl bromide, KHCO₃, KI |

| Solvent | Acetone, Water |

| Temperature | Reflux |

| Reaction Time | 6 - 8 hours |

| Reported Yield | 89 - 91% |

Step 6: O-Demethylation

The final step in the synthesis of buprenorphine is the cleavage of the C-3 O-methyl ether to reveal the phenolic hydroxyl group. This is typically achieved by heating with a strong base in a high-boiling solvent.[7]

Experimental Protocol:

The N-alkylated product is heated with potassium hydroxide in diethylene glycol at a high temperature, typically around 200-210 °C. The reaction is monitored until the O-demethylation is complete. The reaction mixture is then cooled and neutralized with an acid. The product is extracted with an organic solvent, and the organic extracts are washed, dried, and concentrated to yield buprenorphine.

| Parameter | Value |

| Reagent | Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Temperature | 200 - 210 °C |

| Reported Yield | Variable, can be a lower yielding step |

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical progression of the chemical transformations.

Caption: Overall workflow for the synthesis of buprenorphine from thebaine.

Caption: Logical progression of the buprenorphine synthesis.

Conclusion

The synthesis of buprenorphine from thebaine is a well-established but technically demanding process. Each step requires careful control of reaction conditions to ensure optimal yields and purity. While the traditional route described herein has been commercially successful, it involves the use of hazardous reagents such as cyanogen bromide. Ongoing research focuses on developing greener and more efficient synthetic methodologies, including enzymatic and palladium-catalyzed demethylation reactions, to improve the safety and sustainability of buprenorphine production.[4][8] This guide provides a foundational understanding of the core chemical principles and experimental considerations for the synthesis of this vital pharmaceutical agent.

References

- 1. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations [mdpi.com]

- 2. EP2813507A1 - Industrial process for the preparation of buprenorphine and its intermediates - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. almacgroup.com [almacgroup.com]

- 5. WO2010039216A1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]

- 6. EP2342207B1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of Thevinone and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its isomers. This compound, a derivative of the natural alkaloid thebaine, is a critical intermediate in the synthesis of a wide range of potent semi-synthetic opioids, including the Bentley compounds like etorphine and buprenorphine.[1][2] The spatial arrangement of atoms within these molecules, or their stereochemistry, is a determining factor in their pharmacological activity, dictating their interaction with opioid receptors.[1] This guide delves into the structural nuances of this compound isomers, methods for their synthesis and interconversion, and the experimental protocols for their characterization.

The Core Stereochemistry of this compound

This compound is a rigid, polycyclic molecule characterized by a 6,14-endo-etheno bridge, a feature that imparts significant structural constraint.[1] Its systematic IUPAC name is 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone.[3][4]

The primary stereochemical feature of interest is the orientation of the acetyl group at the C7 position. In this compound, this group is in the alpha (α) configuration, pointing downwards from the plane of the cyclohexene ring.[1] Its primary diastereomer is β-thevinone, where the acetyl group is in the beta (β) configuration, oriented upwards.[1]

The synthesis of this compound is achieved through a Diels-Alder reaction between thebaine (which acts as the diene) and methyl vinyl ketone (the dienophile).[1][2] This reaction predominantly yields the 7α-isomer (this compound) due to the favored endo transition state, with the 7β-isomer (β-thevinone) being formed as a minor by-product.[1][5]

Isomerization of this compound

The interconversion between this compound (7α) and β-thevinone (7β) is a crucial process for accessing novel derivatives with different pharmacological profiles. This epimerization at the C7 position can be achieved through either acid or base catalysis, typically proceeding through an enolate intermediate.[1]

Acid-Catalyzed Isomerization: Treatment with strong acids like perchloric acid (HClO₄) or hydrochloric acid (HCl) can induce equilibration between the α and β isomers. The reaction conditions, such as temperature and acid concentration, significantly influence the final product ratio.[6] Studies have shown that the 7α-isomer is generally more stable than the 7β-epimer.[6]

Base-Catalyzed Isomerization: The use of non-nucleophilic bases in dipolar aprotic solvents provides an effective method for isomerization.[1][5] Bases such as 1,8-diazabicyclo[3][6]undec-7-ene (DBU) can be used to achieve this transformation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound and its isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | This compound (7α-acetyl) | β-Thevinone (7β-acetyl) |

| Molecular Formula | C₂₃H₂₇NO₄[3][7] | C₂₃H₂₇NO₄ |

| Molar Mass | 381.47 g/mol [3][7] | 381.47 g/mol |

| CAS Number | 15358-22-2[3][7] | N/A |

Table 2: Conditions for Isomerization of this compound and its Derivatives

| Starting Material | Catalyst/Reagent | Conditions | Product Ratio (α : β) | Reference |

| This compound | DBU (1 equiv.) | Acetonitrile, Reflux, 7 h | - (19% β-thevinone formed) | [5] |

| β-Thevinone | DBU (0.1 equiv.) | Acetonitrile, Reflux, 24 h | - (65% this compound formed) | [5] |

| This compound | 20% aq. HCl | 60 °C, 16 h | 82 : 18 | [6] |

| This compound | 70% HClO₄ | 70 °C, 4.4 h | 67 : 17 (+ 6-desmethyl-thevinone) | [6] |

| Dihydrothis compound | 70% HClO₄ | 90 °C, 16 h | 58 : 42 | [1][6] |

Table 3: Opioid Receptor Binding Affinities of Related Derivatives

| Compound | Receptor Affinity (Ki, nM) | Note | Reference |

| α-Etorphine Derivatives | 0.4 - 22 nM (for various derivatives) | Generally possess somewhat higher affinity compared to β-structures. | [6] |

| β-Etorphine Derivatives | 0.4 - 22 nM (for various derivatives) | Phenolic compounds are more potent than methylether derivatives. | [6] |

Experimental Protocols

4.1 Synthesis of this compound via Diels-Alder Reaction

-

Reactants: Thebaine and methyl vinyl ketone.

-

Solvent: Toluene or another suitable inert solvent.

-

Procedure: a. Dissolve thebaine in the solvent. b. Add an excess of methyl vinyl ketone. c. Reflux the mixture for several hours (e.g., 2 hours).[8] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the resulting crude product (a mixture of this compound and a small amount of β-thevinone) by fractional crystallization or column chromatography to isolate pure this compound.[5]

4.2 Acid-Catalyzed Isomerization of Dihydrothis compound

-

Reactants: Dihydrothis compound and 70% perchloric acid.

-

Procedure: a. Treat dihydrothis compound with 70% perchloric acid. b. Heat the mixture at 90°C for 16 hours.[1][6] c. Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution). d. Extract the product mixture with an organic solvent (e.g., dichloromethane). e. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. f. Separate the resulting 58:42 mixture of α- and β-dihydrothis compound isomers using column chromatography.[6]

4.3 Stereochemical Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The stereochemistry of the isomers can be determined by analyzing the chemical shifts and coupling constants.[6] The spatial proximity of the C7-substituent to neighboring protons in the rigid ring system results in distinct differences in the NMR spectra of the α and β isomers, allowing for unambiguous assignment.

4.4 Definitive Structure Elucidation by X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step.[9]

-

Data Collection: Mount a crystal on a goniometer and expose it to a beam of X-rays. An area detector records the diffraction pattern.[10]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal's unit cell.[10] A molecular model is built into this map and refined to fit the experimental data.

-

Outcome: This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, offering an unambiguous determination of the absolute configuration of all chiral centers.[1]

4.5 Opioid Receptor Binding Assay

-

Preparation: Prepare membrane homogenates from rat brain tissue or cells expressing specific opioid receptor subtypes (μ, δ, κ).

-

Competitive Binding: a. Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone).[6] b. Add varying concentrations of the test compound (e.g., this compound isomer). c. Allow the mixture to reach equilibrium.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.[1]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and analytical workflows discussed.

Conclusion

The stereochemistry of this compound, particularly at the C7 position, is a fundamental determinant of the biological activity of its numerous and pharmacologically significant derivatives. The ability to control and modify this stereocenter through selective synthesis and catalyzed isomerization is essential for the development of new opioid ligands. A thorough understanding and application of analytical techniques such as NMR spectroscopy and X-ray crystallography are indispensable for the unambiguous characterization of these complex molecules. This knowledge underpins the rational design of novel therapeutics with tailored affinities and efficacies at opioid receptors, driving future advancements in pain management and addiction therapy.

References

- 1. This compound | 15358-22-2 | Benchchem [benchchem.com]

- 2. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1-((5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl)ethanone | C23H27NO4 | CID 84879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound|lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thevinone, a semi-synthetic derivative of thebaine, serves as a critical scaffold in the development of potent opioid receptor modulators. Its unique bridged structure has provided a fertile ground for medicinal chemists to explore structure-activity relationships (SAR), leading to the discovery of compounds with a wide spectrum of pharmacological activities, from powerful analgesics to agents for addiction therapy. This technical guide provides a comprehensive overview of the biological activity of this compound and related compounds, with a focus on their interactions with opioid receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them.

Structure-Activity Relationships and Quantitative Analysis

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications, particularly at the C-20 position, the N-17 substituent, and the C-7 side chain. These modifications significantly influence the affinity and efficacy of the compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a key determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the in vitro binding affinities of a selection of this compound and orvinol derivatives for the µ, δ, and κ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Orvinol Derivatives

| Compound | N-Substituent | C-20 Substituent | µ-OR (Ki, nM) | δ-OR (Ki, nM) | κ-OR (Ki, nM) |

| This compound | -CH₃ | =O | - | - | - |

| Buprenorphine | -Cyclopropylmethyl | -C(OH)(CH₃)₂C(CH₃)₃ | 0.21 | 1.3 | 0.36 |

| Etorphine | -CH₃ | -C(OH)(CH₃)CH₂CH₂CH₃ | 0.03 | 0.25 | 0.04 |

| Diprenorphine | -Cyclopropylmethyl | -C(OH)(CH₃)CH=CH₂ | 0.07 | 0.08 | 0.03 |

| N-Phenethyl-nor-thevinone | -CH₂CH₂Ph | =O | 0.45 | 1.8 | 1.1 |

| N-Phenethyl-nor-orvinol | -CH₂CH₂Ph | -C(OH)(CH₃)CH₂CH₂CH₃ | 0.01 | 0.12 | 0.02 |

Data compiled from multiple sources. Conditions for binding assays may vary between studies.

Functional Activity at Opioid Receptors

Beyond binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical to its pharmacological effect. This is often assessed using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins, an early step in opioid receptor signaling. The potency (EC50) and efficacy (Emax) are key parameters determined from these assays.

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound and Orvinol Derivatives in [³⁵S]GTPγS Binding Assays

| Compound | Receptor | EC50 (nM) | Emax (%) |

| Buprenorphine | µ-OR | 2.1 | 55 |

| κ-OR | - | Antagonist | |

| δ-OR | - | Antagonist | |

| Etorphine | µ-OR | 0.05 | 100 |

| κ-OR | 0.12 | 100 | |

| δ-OR | 0.31 | 100 | |

| N-Phenethyl-nor-orvinol | µ-OR | 0.02 | 110 |

Emax is expressed relative to a standard full agonist (e.g., DAMGO for µ-OR).

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for opioid receptors using radiolabeled ligands.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, [³H]U-69,593 for κ-OR).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Opioid Receptor Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

Materials:

-

Cell membranes expressing the opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).

-

Test compounds (agonists) at various concentrations.

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test agonist.

-

Pre-incubate cell membranes with GDP in assay buffer.

-

In a 96-well plate, add the membrane/GDP mixture, [³⁵S]GTPγS, and either the test agonist, buffer (for basal binding), or unlabeled GTPγS (for non-specific binding).

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific agonist-stimulated binding.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values by non-linear regression analysis.

Workflow for [³⁵S]GTPγS Binding Assay.

Signaling Pathways

This compound and its analogs exert their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G-Protein Dependent Signaling

The primary signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

β-Arrestin Mediated Signaling

In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin proteins. This pathway is involved in:

-

Receptor desensitization and internalization: This is a mechanism for regulating the duration and intensity of the signal.

-

Activation of other signaling pathways: β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), leading to diverse cellular responses.

The balance between G-protein and β-arrestin signaling can be influenced by the specific ligand, a concept known as "biased agonism." Biased agonists that preferentially activate the G-protein pathway are of great interest for developing analgesics with fewer side effects, such as respiratory depression and tolerance, which are thought to be mediated, at least in part, by the β-arrestin pathway.

Opioid Receptor Signaling Pathways.

Conclusion

This compound and its derivatives represent a versatile class of opioid receptor modulators with significant therapeutic potential. The extensive structure-activity relationship studies have provided valuable insights into the molecular determinants of opioid receptor affinity and efficacy. The ability to fine-tune the pharmacological profile of these compounds through chemical modifications opens up exciting avenues for the development of novel analgesics with improved side-effect profiles and new treatments for opioid addiction. The experimental methodologies and understanding of the signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the rich pharmacology of this important class of molecules.

Methodological & Application

Thevinone: A Versatile Scaffold for the Creation of Novel Opioid Analgesics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thevinone, a Diels-Alder adduct derived from the natural opium alkaloid thebaine, serves as a crucial starting material in the semi-synthesis of a diverse range of potent and clinically significant opioid analogues. Its rigid, bridged structure provides a unique template for chemical modifications, leading to compounds with tailored affinities and efficacies at various opioid receptors (μ, δ, and κ). This document outlines the application of this compound in the generation of novel opioid modulators, providing detailed experimental protocols for their synthesis and characterization, alongside a summary of their pharmacological properties.

Data Presentation

The following table summarizes the binding affinities (Ki) of representative opioid analogues synthesized from this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Buprenorphine | 0.22 | 1.82 | 0.45 | [1] |

| Etorphine | 0.03 | 0.34 | 0.13 | [2] |

| Diprenorphine | 0.11 | 0.08 | 0.04 | [1] |

| Phenethyl-orvinol | 0.06 | 0.55 | 0.18 | [1] |

| 18,19-dihydro-buprenorphine | 0.15 | 1.20 | 0.30 | [1] |

Note: Ki values can vary depending on the specific assay conditions and tissue preparations used.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thebaine

This protocol describes the Diels-Alder reaction between thebaine and methyl vinyl ketone to produce this compound.[5]

Materials:

-

Thebaine

-

Methyl vinyl ketone

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve thebaine (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of methyl vinyl ketone (3-5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.

Protocol 2: Grignard Reaction for the Synthesis of Orvinols and Thevinols

This protocol details the addition of an organomagnesium halide (Grignard reagent) to the C-20 ketone of this compound or its derivatives to produce tertiary alcohols, known as thevinols. Subsequent 3-O-demethylation yields the corresponding orvinols.[1]

Materials:

-

This compound (or a derivative)

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (e.g., bromomethane, phenethyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Grignard Reagent Preparation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of the alkyl/aryl halide in anhydrous THF dropwise via a dropping funnel. The reaction should initiate spontaneously, evidenced by heat evolution and bubbling. If not, gentle warming may be required.

-

Once the reaction is initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the this compound solution via a cannula or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thevinol product.

-

Purify the product by column chromatography or recrystallization.

-

Protocol 3: 3-O-Demethylation to Orvinols

This protocol describes the cleavage of the C-3 methoxy group, a common final step in the synthesis of many potent orvinol analgesics like buprenorphine.[1]

Materials:

-

Thevinol derivative

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Distillation apparatus (optional, for high-boiling solvents)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve the thevinol derivative in diethylene glycol.

-

Add a large excess of potassium hydroxide pellets.

-

Heat the mixture to a high temperature (typically 180-220°C) and maintain for several hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.

-

Wash the acidic solution with ethyl acetate to remove any non-phenolic impurities.

-

Adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting orvinol by column chromatography or recrystallization.

Visualizations

Caption: General synthetic workflow for producing orvinol analogues from thebaine.

Caption: Simplified signaling pathways for full agonist and partial agonist/antagonist opioid analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the synthesis of -thevinone derivatives | Semantic Scholar [semanticscholar.org]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Purification and Characterization of Thebainone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thebainone is a crucial intermediate in the biosynthesis and chemical synthesis of morphine-family alkaloids.[1][2] As a precursor to valuable pharmaceuticals like morphine and codeine, obtaining thebainone in high purity is essential for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredients.[1] These application notes provide detailed protocols for the purification and characterization of thebainone, employing standard chromatographic and spectroscopic techniques.

Part 1: Purification of Thebainone

Purification of thebainone from a crude reaction mixture or natural product extract typically involves chromatographic techniques. The choice of method depends on the scale of the purification and the nature of the impurities.

Preparative Column Chromatography

This protocol is suitable for purifying gram-scale quantities of thebainone.

Experimental Protocol:

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial mobile phase solvent (e.g., a non-polar solvent like hexane).

-

Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to pack under gravity or with gentle pressure, and then equilibrate the column by running 2-3 column volumes of the mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude thebainone product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

-

Carefully apply the dissolved sample or the dry-loaded silica to the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% triethylamine to prevent amine tailing).

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the impurities present and should be determined by preliminary thin-layer chromatography (TLC) analysis.

-

Collect fractions of the eluent in test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the purified thebainone.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thebainone.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of thebainone samples and can be adapted for preparative-scale purification.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified thebainone sample.

-

Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the detector wavelength (e.g., 230 nm or 285 nm, where the chromophore absorbs).[3]

-

Inject 5-10 µL of the prepared sample onto the column.

-

Run the analysis according to the parameters specified in the table below. The retention time of the thebainone peak is used for identification, and the peak area corresponds to its concentration.

-

Data Presentation: HPLC Parameters

| Parameter | Typical Value |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Isocratic or gradient elution. Example: Acetonitrile:Phosphate Buffer (pH 3-7)[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 230 nm or 285 nm[3] |

| Injection Volume | 5 - 20 µL |

| Expected Retention Time | Dependent on exact conditions, but typically 5-15 minutes. |

Part 2: Characterization of Thebainone

Once purified, the identity and structure of thebainone must be confirmed using a combination of spectroscopic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying volatile impurities.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the purified thebainone (approx. 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

For certain applications, derivatization may be necessary to increase volatility, but thebainone can often be analyzed directly.

-

-

Instrument Setup and Analysis:

-

Set the GC oven temperature program to separate the components of the sample.

-

Inject 1 µL of the prepared sample into the GC inlet.

-

The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for thebainone.

-

Data Presentation: GC-MS Parameters

| Parameter | Typical Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Range | 40 - 500 amu |

| Expected Molecular Ion (M+) | m/z 299 (for C₁₈H₂₁NO₃) |

The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified thebainone in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.

-

Data Presentation: Expected NMR Data for Thebainone (in CDCl₃)

Note: These are representative chemical shifts. Actual values may vary slightly based on solvent and concentration.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.6 - 6.8 | m | 2H | Ar-H |

| Olefinic Proton | 5.7 | d | 1H | =CH- |

| Methine Protons | 2.5 - 4.8 | m | 5H | Various CH |

| Methylene Protons | 1.5 - 2.4 | m | 4H | Various CH₂ |

| Methoxy Group | 3.8 | s | 3H | -OCH₃ |

| N-Methyl Group | 2.4 | s | 3H | -NCH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~208 | C=O |

| Aromatic/Olefinic Carbons | 115 - 150 | Ar-C, =C |

| Methine/Methylene Carbons | 20 - 60 | Various C |

| Methoxy Carbon | ~56 | -OCH₃ |

| N-Methyl Carbon | ~42 | -NCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in thebainone.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of the solid, purified thebainone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Presentation: Expected FTIR Absorption Bands for Thebainone

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2800 | Medium | C-H (aliphatic) stretch |

| ~1725 | Strong | C=O (ketone) stretch |

| ~1640 | Medium | C=C (alkene) stretch |

| ~1600, ~1500 | Medium | C=C (aromatic) stretch |

| ~1250 | Strong | C-O (ether) stretch |

| ~1100 | Strong | C-N (amine) stretch |

Part 3: Visualized Workflows

Workflow for Thebainone Purification and Analysis

Caption: General workflow for the purification and characterization of thebainone.

Logical Flow of Spectroscopic Characterization

Caption: Relationship between analytical techniques and structural information.

References

- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

Thevinone: A Key Intermediate for Opioid Drug Discovery

Application Notes and Protocols for Researchers

Thevinone, a semi-synthetic derivative of thebaine, stands as a critical scaffold in the development of potent and pharmacologically diverse opioid receptor modulators. Its rigid 6,14-ethenomorphinan structure, derived from a Diels-Alder reaction, provides a unique three-dimensional framework that has been extensively exploited in medicinal chemistry to generate agonists, antagonists, and partial agonists with varying selectivity for the mu (µ), kappa (κ), and delta (δ) opioid receptors. These compounds, including the clinically significant analgesics etorphine and buprenorphine, have profound implications for pain management, addiction therapy, and the study of opioid receptor signaling.

This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in drug discovery, targeting researchers, scientists, and drug development professionals.

Applications of this compound in Drug Discovery

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of opioid receptor ligands. The strategic modification of the this compound core allows for the fine-tuning of pharmacological activity. Key areas of application include:

-

Development of Potent Analgesics: this compound is the direct precursor to some of the most potent opioid analgesics known, such as etorphine, which is thousands of times more potent than morphine.[1]

-

Synthesis of Partial Agonists for Addiction Treatment: this compound is a key starting material for the synthesis of buprenorphine, a partial µ-opioid agonist used in the treatment of opioid addiction.[1]

-

Generation of Opioid Antagonists: Through chemical modifications, this compound can be converted into opioid receptor antagonists like diprenorphine, which are invaluable research tools for studying opioid receptor function.[2]

-

Structure-Activity Relationship (SAR) Studies: The this compound scaffold allows for systematic modifications at various positions, enabling researchers to probe the structural requirements for binding to and activation of different opioid receptor subtypes. This is crucial for designing new drugs with improved efficacy and side-effect profiles.[2]

Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of this compound-derived compounds and other standard opioid ligands for the human µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives and Standard Ligands at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |

| Etorphine | 0.03 | 0.14 | 0.25 | [3] |

| Buprenorphine | 0.22 | 0.45 | 1.8 | [3] |

| Diprenorphine | 0.1 | 0.08 | 0.06 | [4] |

| Morphine | 1.9 | 30.2 | 235 | [3] |

| DAMGO (µ-agonist) | 1.2 | >10000 | >10000 | [5] |

| U-50,488 (κ-agonist) | 280 | 1.2 | >10000 | [6] |

| SNC80 (δ-agonist) | >10000 | >10000 | 0.8 |

Note: Ki values can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Thebaine (Diels-Alder Reaction)

This protocol describes the synthesis of this compound via a [4+2] cycloaddition reaction between thebaine and methyl vinyl ketone.

Materials:

-

Thebaine

-

Methyl vinyl ketone (MVK)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve thebaine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of methyl vinyl ketone to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]

Protocol 2: Radioligand Competition Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, κ, or δ)

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]Naltrindole for δ)

-

Test compound (unlabeled ligand) at various concentrations

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]

-

Terminate the incubation by rapid filtration of the plate contents through the filter mat using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of bound radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the ability of a test compound to activate G-protein signaling through an opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

-

Test compound at various concentrations

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration.

-

Analyze the data using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the compound).[8][9]

Visualizations: Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[10] Upon agonist binding, two major signaling cascades are initiated: the G-protein pathway and the β-arrestin pathway.[1]

Caption: Opioid receptor signaling cascade.

Experimental Workflow for this compound-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel opioid ligands starting from this compound.

Caption: this compound drug discovery workflow.

References

- 1. Researchers Shed Light on the Molecular Causes of Different Functions of Opioid Receptors - - Prova Education [provaeducation.com]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thevinone N-demethylation

These application notes provide a detailed overview and experimental protocols for the N-demethylation of thevinone, a critical transformation in the synthesis of various opioid modulators. The primary method detailed is an iron-mediated N-demethylation, which proceeds through an N-oxide intermediate.

Introduction

This compound, a morphinan derivative, serves as a valuable starting material in medicinal chemistry. The removal of its N-methyl group to yield northis compound is a key step in the semisynthesis of pharmacologically active compounds, including opioid antagonists and agonists. While several methods exist for the N-demethylation of alkaloids, the iron-mediated Polonovski-type reaction offers a practical approach for substrates like this compound.[1][2] This process involves a two-step sequence: the oxidation of the tertiary amine to its corresponding N-oxide, followed by iron-catalyzed demethylation.[2][3]

Chemical Pathway

The overall transformation from this compound to northis compound is depicted below. The process is a two-step reaction sequence.

References

Application Notes and Protocols for the Synthesis of Thevinone Derivatives with Agonist-Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for synthesizing thevinone derivatives that exhibit mixed agonist-antagonist properties at opioid receptors. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and pharmacology engaged in the discovery and development of novel analgesics with improved side-effect profiles.

Introduction

This compound, a Diels-Alder adduct of thebaine and methyl vinyl ketone, is a crucial intermediate in the semi-synthesis of a range of clinically significant opioids.[1] Derivatives of this compound, particularly the orvinols, have yielded compounds with complex pharmacological profiles, including potent analgesics with mixed agonist-antagonist activity.[2] A prominent example is buprenorphine, a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[2][3] This mixed profile is thought to contribute to its ceiling effect on respiratory depression, a significant advantage over full MOR agonists like morphine.

The development of this compound derivatives with tailored agonist-antagonist properties is a key strategy in modern opioid research. By modulating the interaction with different opioid receptor subtypes (mu, kappa, and delta), it is possible to design molecules that retain analgesic efficacy while minimizing adverse effects such as respiratory depression, tolerance, and dependence.[4] This document provides detailed synthetic protocols for key this compound-derived mixed agonist-antagonists and outlines the workflow for their pharmacological characterization.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of selected this compound derivatives and other relevant opioids for the human mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Pharmacological Profile |

| Buprenorphine | 0.2157 | - | - | Partial MOR Agonist, KOR Antagonist |

| Nalbuphine | 2.118 | - | - | KOR Agonist, MOR Antagonist |

| Butorphanol | 0.7622 | - | - | KOR Agonist, MOR Partial Agonist |

| Pentazocine | 117.8 | - | - | KOR Agonist, Weak MOR Antagonist/Partial Agonist |

| Morphine | 1.168 | - | - | Full MOR Agonist |

| Naloxone | - | - | - | Pan-Opioid Antagonist |

| Naltrexone | - | - | - | Pan-Opioid Antagonist |

Data for Buprenorphine, Nalbuphine, Butorphanol, Pentazocine, and Morphine are from a competitive binding assay for the human mu-opioid receptor.